molecular formula C13H17NO B174295 Spiro[chroman-2,4'-piperidine] CAS No. 147372-85-8

Spiro[chroman-2,4'-piperidine]

Numéro de catalogue: B174295
Numéro CAS: 147372-85-8
Poids moléculaire: 203.28 g/mol
Clé InChI: IDKWKFTXXFZPQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spiro[chroman-2,4′-piperidine] is a tricyclic heterocyclic compound featuring a chroman (benzopyran) moiety fused with a piperidine ring via a spiro junction at the C2 and C4′ positions, respectively. Its molecular formula is C₁₃H₁₅NO₂, with a molecular weight of 217.27 g/mol . This scaffold is notable for its structural rigidity, which enhances binding specificity to biological targets. Synthetically, it is often prepared via base-catalyzed spirocyclization reactions, such as the Kabbe condensation of 1-(2-hydroxyphenyl)ethanone with N-protected piperidinones .

The compound has emerged as a privileged pharmacophore in medicinal chemistry due to its adaptability in targeting diverse pathways. Key therapeutic applications include histone deacetylase (HDAC) inhibition , acetyl-CoA carboxylase (ACC) inhibition , and modulation of σ1 and α1 adrenergic receptors . Its derivatives exhibit broad bioactivity, including anticancer, antidiabetic, and anti-inflammatory effects .

Méthodes De Préparation

Kabbe Condensation and Cyclization Strategies

The Kabbe condensation remains a cornerstone in the synthesis of spiro[chroman-2,4'-piperidine] derivatives. This method involves the cyclocondensation of γ,δ-unsaturated ketones with primary amines under acidic conditions to form spirocyclic adducts. For instance, Scheme 3 in illustrates the reaction of 2-hydroxyacetophenone derivatives with N-acetyl-4-piperidinone in the presence of ethylenediamine (EDC) and 4-dimethylaminopyridine (DMAP), yielding spirofurochromanone intermediates . The ketone group in these intermediates is protected as an acetal, which is subsequently deprotected using 5N hydrochloric acid to generate the spiro[chroman-2,4'-piperidine] core .

Key advantages of this approach include:

  • High regioselectivity : The reaction favors spirocyclization over linear polymerization due to steric and electronic effects of the piperidine ring.

  • Scalability : Yields for the Kabbe adduct formation typically exceed 70% under optimized conditions .

However, the need for strong acids during deprotection introduces challenges in handling and waste management. Recent modifications employ milder conditions, such as catalytic p-toluenesulfonic acid (TsOH), to facilitate elimination reactions while maintaining yields above 55% .

Multi-Step Synthesis via Protected Intermediates

A robust alternative to Kabbe condensation involves multi-step synthesis utilizing tert-butoxycarbonyl (Boc)-protected intermediates. As detailed in , this method begins with the preparation of Boc-protected piperidine ketones, which undergo nucleophilic addition with chromanone precursors. Subsequent reduction with sodium borohydride (NaBH₄) yields secondary alcohols, which are deprotected using trifluoroacetic acid (TFA) to furnish the target spiro compound .

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Source
Ketone formationPyrrolidine, DCM, 25°C70–83
Reduction (NaBH₄)Methanol, 0°C to RT52–75
Boc deprotection (TFA)DCM, 0°C to RT54–62
Final eliminationTsOH, toluene, reflux55–78

This route offers precise control over stereochemistry, critical for biological activity. For example, KMS5 and KMS9 , synthesized via this method, exhibited IC₅₀ values of 3.83–4.14 μM against MCF-7 breast cancer cells .

Catalytic Cyclization and Chiral Resolution

Recent work has focused on enantioselective synthesis to access optically pure spiro[chroman-2,4'-piperidine]. Scheme 5 in demonstrates the use of chiral resolving agents, such as (R)- or (S)-mandelic acid, to separate diastereomeric salts of spiro intermediates . This approach achieves enantiomeric excess (ee) values exceeding 95%, essential for pharmaceutical applications where chirality influences receptor binding .

Key Catalysts and Solvents

  • EDC/DMAP : Facilitate amide bond formation in non-polar solvents (e.g., dichloromethane) .

  • TsOH : Catalyzes dehydration-cyclization reactions in toluene under reflux .

  • Palladium on carbon (Pd/C) : Enables hydrogenation of chromene intermediates to chromane derivatives with 64% yield .

ParameterValueSource
Recommended solventDMSO
Storage temperature-80°C (long-term), -20°C (short-term)
Solubility in DMSO≥25 mM

Molecular Docking-Guided Structural Optimization

Structural modifications of the spiro[chroman-2,4'-piperidine] core, informed by molecular docking studies, enhance binding affinity to target proteins. For instance, KMS5 and KBS8 derivatives exhibit strong interactions with the epidermal growth factor receptor (EGFR) kinase domain (PDB ID: 7JXP), mediated by hydrogen bonding with Asp134 and π-stacking with Phe327/328 . Introducing electron-withdrawing groups at the chroman C-4 position improves metabolic stability without compromising activity .

Analyse Des Réactions Chimiques

Spiro[chroman-2,4’-piperidine] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo further cyclization reactions to form more complex spiro compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

Anticancer Applications

Synthesis and Evaluation of Derivatives
A series of spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines. For instance, one study reported that compound 16 exhibited potent activity with IC50 values ranging from 0.31 to 5.62 μM against MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) cell lines. Mechanistic studies indicated that this compound induces early apoptosis and alters cell cycle phases in MCF-7 cells .

Table 1: Cytotoxic Activity of Spiro[chroman-2,4'-piperidine] Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
16MCF-70.31 - 5.62Induces apoptosis, affects cell cycle
15MCF-718.77 - 47.05Less potent compared to compound 16

Histone Deacetylase Inhibition
Another significant application is the inhibition of histone deacetylases (HDACs), which are critical targets in cancer therapy. Spiro[chroman-2,4'-piperidine] derivatives were shown to possess HDAC inhibitory activity, with certain compounds demonstrating good oral bioavailability and tumor growth inhibition in preclinical models .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of spiro[chroman-2,4'-piperidine] derivatives. These compounds have been evaluated for their effectiveness against various bacterial strains, showing promising results that suggest potential as lead compounds for antibiotic development .

Antitubercular Activity

Recent studies have focused on the antitubercular properties of spiro[chroman-2,4'-piperidine] derivatives against Mycobacterium tuberculosis. One compound (PS08) demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 3.72 μM, indicating its potential as a new treatment option for tuberculosis .

Anti-Angiogenic Properties

Molecular docking studies have identified spiro[chroman-2,4'-piperidine] derivatives as potential anti-angiogenic agents targeting VEGFR-2 protein. These compounds showed favorable binding interactions and stability in simulations, suggesting they could be developed further for therapeutic use in conditions involving abnormal blood vessel growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in optimizing the pharmacological properties of spiro[chroman-2,4'-piperidine] derivatives. Modifications in the chemical structure have led to enhanced activity against various biological targets, providing insights into how structural changes can influence efficacy and safety profiles .

Case Studies and Research Insights

Several case studies illustrate the diverse applications of spiro[chroman-2,4'-piperidine]:

  • Cytotoxicity in Cancer Cells : A study evaluating multiple derivatives found that specific modifications significantly increased cytotoxicity against cancer cells while reducing toxicity to normal cells.
  • Antitubercular Efficacy : The evaluation of PS08 highlighted its effectiveness against drug-resistant strains of Mycobacterium tuberculosis, showcasing its potential as a new antitubercular agent.
  • Anti-Angiogenic Mechanisms : Research demonstrated how certain derivatives could inhibit angiogenesis through molecular interactions with VEGFR-2, paving the way for new cancer therapies.

Mécanisme D'action

The mechanism of action of spiro[chroman-2,4’-piperidine] involves its interaction with various molecular targets and pathways. The piperidine ring’s conformational flexibility allows the compound to access a diverse range of therapeutic targets. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to exert its pharmacological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

Spiro[benzopyran-2,4′-piperidine] Derivatives

  • 4-Oxo-spiro[benzopyran-2,4′-piperidine] : Substitution on the piperidine nitrogen significantly alters target selectivity. For example:
    • N-Benzyl derivative: Acts as a potent σ1 receptor ligand (IC₅₀ < 100 nM) .
    • N-(Napht-1-yl)ethyl derivative: Targets α1 adrenergic receptors with enhanced α1A subtype selectivity, relevant for benign prostatic hyperplasia (BPH) treatment .
  • Spiro[chromane-2,4′-piperidine]hydroxamic acids: These derivatives (e.g., compound 30d) demonstrate potent HDAC inhibition (IC₅₀ = 12 nM) and oral bioavailability, outperforming non-spiro hydroxamate-based HDAC inhibitors in antiproliferative activity against HCT-116 colon cancer cells .

Spirochromanones with Quinoline Moieties

Coupling spiro[chroman-2,4′-piperidine] with quinoline-4-carboxylic acids (e.g., 12a–12g) enhances ACC inhibitory activity (IC₅₀ = 0.8–5.2 μM), crucial for obesity and diabetes treatment. This contrasts with non-quinoline spirochromanones, which show weaker ACC binding .

Spiro[indole-2,2′-pyrrole] and Spiro[4H-pyran-3,3’-oxindole]

  • Spiro[indole-2,2′-pyrrole] : These compounds exhibit moderate antiproliferative activity (e.g., LC₅₀ = 50–100 μM) but lack the receptor selectivity observed in spiro[chroman-2,4′-piperidine] derivatives .

Pharmacokinetic and Selectivity Advantages

  • Oral Bioavailability: Spiro[chromane-2,4′-piperidine]hydroxamic acids (e.g., 30d) exhibit >80% oral bioavailability in murine models, superior to linear HDAC inhibitors like vorinostat (52%) .
  • Receptor Selectivity: Substituents on the piperidine ring enable precise targeting. For example, spiro[chroman-2,4′-piperidine] derivatives achieve >100-fold selectivity for α1A over α1B receptors, whereas non-spiro α1 antagonists (e.g., prazosin) lack subtype specificity .

Activité Biologique

Spiro[chroman-2,4'-piperidine] represents a significant class of compounds in medicinal chemistry, known for their diverse biological activities. This article focuses on the pharmacological properties, synthesis, and structure-activity relationships (SAR) of spiro[chroman-2,4'-piperidine] derivatives, highlighting their potential therapeutic applications.

Chemical Structure and Synthesis

The spiro[chroman-2,4'-piperidine] scaffold is characterized by a unique bicyclic structure that combines a chroman moiety with a piperidine ring. This structural configuration is crucial for its biological activity, influencing receptor binding and activity.

Recent advancements in synthetic methodologies have enabled the efficient production of these compounds. Notably, various synthetic routes have been developed to modify the piperidine and chroman components, allowing for the exploration of their pharmacological profiles.

1. G-Protein Coupled Receptor Agonism

A prominent area of research has focused on the agonistic activity of spiro[chroman-2,4'-piperidine] derivatives at G-protein-coupled receptors (GPCRs), particularly GPR119. For instance, a study identified a lead compound with an EC50 value of 369 nM and an optimized derivative with an EC50 of 54 nM . These compounds demonstrated significant glucose-lowering effects in vivo, indicating their potential in treating type 2 diabetes mellitus.

2. Anti-Tuberculosis Activity

Recent studies have evaluated the anti-tubercular properties of spiro[chroman-2,4'-piperidine]-4(3H)-one derivatives against Mycobacterium tuberculosis. Among the tested compounds, PS08 exhibited a minimum inhibitory concentration (MIC) of 3.72 μM, significantly outperforming standard treatments like isoniazid (MIC 0.09 μM) while also showing some cytotoxicity towards human lung fibroblast cells . This suggests a promising avenue for developing new anti-TB agents.

3. Histone Deacetylase Inhibition

Another critical area of investigation involves the inhibition of histone deacetylases (HDACs). Compounds based on the spiro[chroman-2,4'-piperidine] framework have shown improved pharmacokinetic profiles and antitumor activities in xenograft models . These findings highlight their potential as anticancer agents through epigenetic modulation.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of spiro[chroman-2,4'-piperidine] derivatives. Key modifications that enhance potency include:

  • Substituents on the Piperidine Ring : Bulky substituents can significantly influence receptor affinity and selectivity.
  • Linker Variations : The nature and length of linkers connecting different moieties can affect conformational flexibility and biological efficacy.

A detailed SAR analysis has revealed that specific structural features are critical for maximizing activity across various biological targets.

Case Studies

Study Compound Target Activity EC50/MIC
Lead CompoundGPR119Agonist369 nM
Optimized Compound (R)-29GPR119Agonist54 nM
PS08Mycobacterium tuberculosisAnti-TB3.72 μM
VariousHDACsInhibitorNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Spiro[chroman-2,4'-piperidine] derivatives, and how are intermediates characterized?

Methodological Answer:

  • Kabbe condensation is a key step for constructing the spirocyclic core, involving cyclization of chroman-4-one precursors with piperidine derivatives under acidic conditions .
  • Intermediate purification uses column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) .
  • Structural validation relies on 1^1H/13^13C NMR (400 MHz, DMSO-d6d_6) and HRMS (Agilent TOF LC/MS) .

Q. How is cytotoxicity evaluated for Spiro[chroman-2,4'-piperidine] derivatives in preclinical studies?

Methodological Answer:

  • MTT assays are performed on cancer cell lines (e.g., MCF-7, A2780, HT-29) with 24–48 hr exposure, measuring IC50_{50} values via absorbance at 570 nm .
  • Dose-response curves are analyzed using GraphPad Prism, with triplicate technical replicates to ensure reproducibility .

Q. What analytical techniques confirm the purity and stability of synthesized compounds?

Methodological Answer:

  • TLC (silica gel GF254_{254}) with ethyl acetate/hexane eluents monitors reaction progress .
  • Elemental analysis (CHN microanalysis) confirms >95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl linkers) impact anticancer activity?

Methodological Answer:

  • SAR studies show sulfonyl-bridged derivatives (e.g., Compound 16, IC50_{50} = 0.31–5.62 μM) exhibit enhanced cytotoxicity over carbonyl analogs (e.g., Compound 15, IC50_{50} = 18.77–47.05 μM) due to improved cellular uptake and target binding .
  • Dichlorobenzoyl substitutions (e.g., in acetyl-CoA carboxylase inhibitors) enhance lipophilicity and enzyme inhibition (nanomolar potency) .

Q. What mechanistic insights explain apoptosis induction by Spiro[chroman-2,4'-piperidine] derivatives?

Methodological Answer:

  • Annexin V/PI staining and flow cytometry quantify early/late apoptotic cells (e.g., Compound 16 induces 3x apoptosis in MCF-7 cells at 24 hr) .
  • Cell cycle analysis (propidium iodide staining) reveals G2/M arrest (e.g., Compound 16 increases sub-G1 phase by 40% at 10 μM) .

Q. How can computational modeling guide the design of Spiro[chroman-2,4'-piperidine] derivatives?

Methodological Answer:

  • Molecular docking (AutoDock Vina) predicts binding affinities to targets like HDAC or ACC, validated by IC50_{50} correlations .
  • ADMET prediction (SwissADME) optimizes logP and bioavailability, reducing hepatotoxicity risks .

Q. How are data contradictions resolved (e.g., variable IC50_{50}50​ across cell lines)?

Methodological Answer:

  • Cross-validation with orthogonal assays (e.g., SRB or clonogenic assays) confirms cytotoxicity trends .
  • Proteomic profiling identifies differential target expression (e.g., BRCA2 in resistant cell lines) .

Q. What strategies optimize pharmacokinetics for in vivo studies?

Methodological Answer:

  • Lipinski’s Rule of Five guides derivatization (e.g., tert-butyl carbamate in Compound 12 improves solubility) .
  • Microsomal stability assays (rat liver microsomes) assess metabolic degradation rates .

Q. How can Spiro[chroman-2,4'-piperidine] derivatives be integrated into combination therapies?

Methodological Answer:

  • Synergy assays (Chou-Talalay method) evaluate interactions with chemotherapeutics (e.g., paclitaxel) using CompuSyn software .

Q. What novel targets (e.g., epigenetic regulators) are implicated in their bioactivity?

Methodological Answer:

  • HDAC inhibition assays (Fluor-de-Lys) confirm Compound 2’s activity (IC50_{50} = 12 nM) via spirocyclic conformational rigidity .
  • RNA-seq identifies downstream gene regulation (e.g., p21 upregulation in apoptosis pathways) .

Q. Methodological Frameworks

  • PICO (Population, Intervention, Comparison, Outcome): Designs studies comparing sulfonyl vs. carbonyl derivatives in MCF-7 cells .
  • SPIDER (Sample, Phenomenon, Design, Evaluation, Research Type): Qualitatively explores apoptosis mechanisms via flow cytometry .

Propriétés

IUPAC Name

spiro[3,4-dihydrochromene-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-6-13(15-12)7-9-14-10-8-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKWKFTXXFZPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of the spiro[2H-1-benzopyran-2,4'-piperidin]-4(3H)-one, hydrochloride (53 mg, 0.21 mmol) in methanol (5 mL) at 0° C., was added sodium borohydride (38 mg, 1 mmol) in several portions. After 30 minutes the mixture was evaporated and then treated with concentrated hydrochloric acid (2 mL) for 30 min. Evaporation gave a residue which was hydrogenated with palladium on carbon (10%, 10 mg), H2 (1 atm) in ethanol for two hours. Filtration to remove the catalyst gave the crude intermediate (89 mg) which was used without further purification.
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[chroman-2,4'-piperidine]
Reactant of Route 2
Spiro[chroman-2,4'-piperidine]
Reactant of Route 3
Spiro[chroman-2,4'-piperidine]
Reactant of Route 4
Spiro[chroman-2,4'-piperidine]
Reactant of Route 5
Spiro[chroman-2,4'-piperidine]
Reactant of Route 6
Spiro[chroman-2,4'-piperidine]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.